(5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
“(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a synthetic organic compound that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thioamide precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
Addition of the Fluorophenyl Group: The fluorophenyl group is often introduced through a Wittig reaction or a similar method to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Various substitution reactions can occur, particularly at the fluorophenyl and furan rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted derivatives, oxidized forms, and reduced forms of the original compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions, cellular pathways, and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialized products.
Mechanism of Action
The mechanism of action of “(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The presence of the fluorophenyl group in “(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” may confer unique properties, such as increased stability, specific biological activity, or enhanced reactivity compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C15H8FN3O2S |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H8FN3O2S/c16-10-4-1-3-9(7-10)8-12-14(20)19-15(22-12)17-13(18-19)11-5-2-6-21-11/h1-8H/b12-8- |
InChI Key |
WCKXYRJTTVXNRN-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2 |
Origin of Product |
United States |
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